

# Oryzalin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Oryzalin

Cat. No.: B097938

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For immediate reference, the Chemical Abstracts Service (CAS) number for **Oryzalin** is 19044-88-3, and its molecular weight is 346.36 g/mol. This document provides an in-depth overview of **Oryzalin**, a dinitroaniline herbicide widely utilized in research for its potent effects on microtubule dynamics. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, experimental protocols, and key quantitative data.

## Core Properties and Mechanism of Action

**Oryzalin**, with the molecular formula  $C_{12}H_{18}N_4O_6S$ , is a selective pre-emergent herbicide.<sup>[1]</sup> Its primary mechanism of action is the disruption of microtubule polymerization in plant cells.<sup>[2][3]</sup> **Oryzalin** binds specifically to plant tubulin, the heterodimeric protein subunit of microtubules, preventing their assembly.<sup>[4][5]</sup> This inhibition of microtubule formation disrupts essential cellular processes that rely on a dynamic microtubule cytoskeleton, most notably mitosis (cell division) and cell elongation.<sup>[2]</sup>

The binding of **Oryzalin** to tubulin is of high affinity, with reported dissociation constants in the nanomolar range for various plant species.<sup>[1]</sup> This targeted action on plant tubulin makes **Oryzalin** a valuable tool in plant cell biology and has led to its use as an alternative to colchicine for inducing polyploidy (chromosome doubling) in plants.<sup>[2]</sup> While highly effective against plant microtubules, **Oryzalin** shows significantly lower affinity for vertebrate tubulin, highlighting a pharmacological distinction between plant and animal tubulins.<sup>[4][5]</sup>

Recent studies have also indicated that in addition to its well-documented effects on microtubules, **Oryzalin** can cause morphological changes in the endoplasmic reticulum and

Golgi apparatus in plant cells.[\[6\]](#)

## Quantitative Data Summary

The following table summarizes key quantitative data for **Oryzalin** from various studies. This information is crucial for designing and interpreting experiments.

Parameter	Organism/System	Value	Reference
Molecular Weight	-	346.36 g/mol	[4][7]
CAS Number	-	19044-88-3	[7]
Binding Affinity (Kd)	Tetrahymena thermophila tubulin	0.44 $\mu$ M	[8]
Binding Affinity (Kd)	Bovine brain tubulin	77 $\mu$ M	[8]
Dissociation Constant (Kd)	Plant tubulins	23 - 117 nM	[1]
IC <sub>50</sub> (Antileishmanial activity)	Leishmania infantum in THP-1 cells	24.2 $\mu$ M	[9]
Effective Concentration for Polyploidy Induction	Dendrobium and Odontioda orchids	14.4 $\mu$ M for 6 days	[10]
Effective Concentration for Polyploidy Induction	Epidendrum orchids	57.7 $\mu$ M for 6 days	[10]
Effective Concentration for Polyploidy Induction	Phalaenopsis orchids	14.4 $\mu$ M for 3 days	[10]
Effective Concentration for Polyploidy Induction	Capsicum frutescens	20 and 30 mg/L (approx. 57.7 and 86.6 $\mu$ M)	[11]
Effective Concentration for Polyploidy Induction	Cercis canadensis	150 $\mu$ M for 9 days	[12]
Concentration for Microtubule Depolymerization	Haemanthus katherinae endosperm cells	0.1 $\mu$ M	[4][9]
Optimum Concentration for	General	1 mM	[7][13]

Plant Growth

Inhibition

Optimum

Concentration for Cell

General

0.1 mM

[\[7\]](#)[\[13\]](#)

Culture Inhibition

## Experimental Protocols

Detailed methodologies for key experiments involving **Oryzalin** are provided below. These protocols are based on established research and can be adapted for specific experimental needs.

### In Vitro Polyploidy Induction in Orchids

This protocol is adapted from studies on various orchid genera.[\[10\]](#)

- **Explant Preparation:** Use protocorms or protocorm-like bodies (PLBs) as explants.
- **Oryzalin Treatment:** Prepare a stock solution of **Oryzalin** in a suitable solvent like DMSO. Dilute the stock solution in a liquid nutrient medium to final concentrations of 14.4  $\mu\text{M}$ , 28.9  $\mu\text{M}$ , and 57.7  $\mu\text{M}$ .
- **Incubation:** Submerge the explants in the **Oryzalin**-containing medium and incubate for 3 to 6 days.
- **Recovery and Regeneration:** After treatment, wash the explants with a sterile nutrient medium to remove **Oryzalin** and transfer them to a solid, hormone-free regeneration medium.
- **Ploidy Analysis:** After regeneration, assess the ploidy level of the resulting plantlets using methods such as flow cytometry or by measuring stomatal guard cell length.

### Microtubule Polymerization Assay (In Vitro)

This generalized protocol is based on the principles described in studies of **Oryzalin**'s effect on tubulin.[\[4\]](#)[\[5\]](#)

- **Tubulin Preparation:** Isolate tubulin from the plant species of interest.
- **Reaction Mixture:** Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., MES buffer with  $Mg^{2+}$  and EGTA), GTP, and a microtubule-stabilizing agent like taxol.
- **Oryzalin Addition:** Add varying concentrations of **Oryzalin** to the reaction mixture.
- **Monitoring Polymerization:** Monitor microtubule polymerization by measuring the change in turbidity at 340 nm over time using a spectrophotometer. A decrease in the rate and extent of turbidity increase indicates inhibition of polymerization.
- **Data Analysis:** Determine the apparent inhibition constant ( $K_i$ ) by analyzing the polymerization kinetics at different **Oryzalin** concentrations.

## Root Growth Assay in Arabidopsis

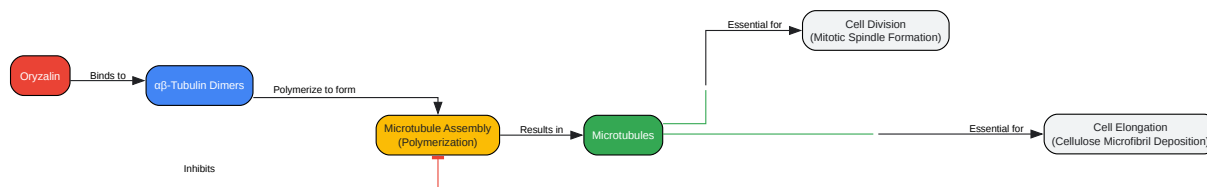
This protocol is adapted from a study on the effects of **Oryzalin** on Arabidopsis root growth.[\[14\]](#)

- **Media Preparation:** Prepare half-strength Murashige and Skoog (MS) medium. Prepare a 100 mM stock solution of **Oryzalin** in DMSO.
- **Treatment Plates:** Add the **Oryzalin** stock solution to the MS medium to final concentrations of 150 nM and 200 nM. Use a medium with 0.05% DMSO as a control.
- **Seed Plating and Germination:** Sow surface-sterilized Arabidopsis seeds on the prepared plates.
- **Growth Measurement:** Record root growth daily for up to 5 days after germination. Scan the plates and measure the root length using image analysis software.
- **Data Analysis:** Compare the mean root length of **Oryzalin**-treated plants to the control to quantify the inhibitory effect.

## Visualizations

### Mechanism of Action of Oryzalin

The following diagram illustrates the primary mechanism of action of **Oryzalin**, highlighting its interaction with tubulin and the subsequent disruption of microtubule-dependent cellular processes.

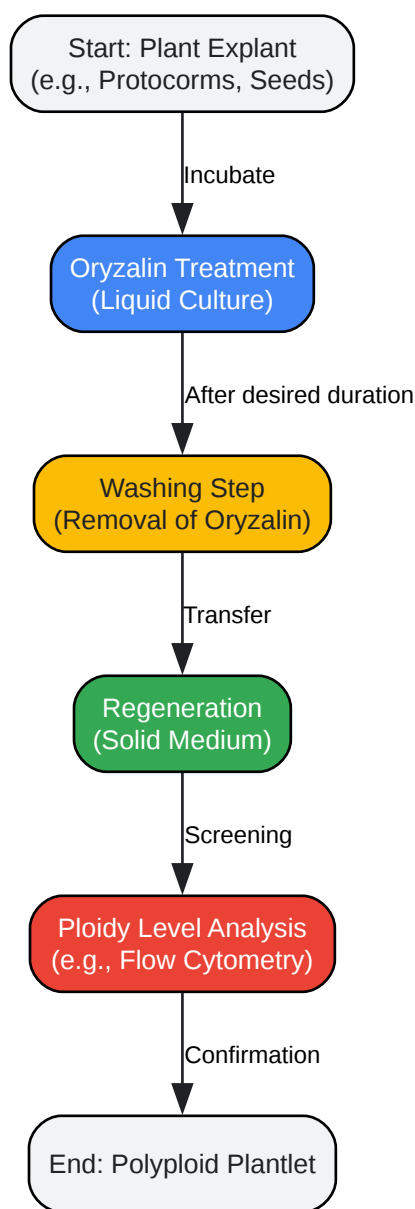


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Caption: **Oryzalin's** mechanism of action.

## Experimental Workflow for In Vitro Polyploidy Induction

This diagram outlines the general workflow for inducing polyploidy in plant tissues using **Oryzalin**.



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Caption: In vitro polyploidy induction workflow.

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